molecular formula C18H17ClN4O2S B2662184 3-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-ethylpyridin-2(1H)-one CAS No. 1105229-53-5

3-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-ethylpyridin-2(1H)-one

Cat. No.: B2662184
CAS No.: 1105229-53-5
M. Wt: 388.87
InChI Key: RJJVEBGWABKNNA-UHFFFAOYSA-N
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Description

The compound 3-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-ethylpyridin-2(1H)-one is a complex organic molecule featuring a triazole ring, a pyridinone moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-ethylpyridin-2(1H)-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl derivative reacts with an appropriate nucleophile.

    Formation of the Pyridinone Moiety: The pyridinone ring is formed through a condensation reaction involving ethyl acetoacetate and an amine derivative.

    Thioether Formation: The final step involves the formation of the thioether linkage, typically achieved by reacting the intermediate with a thiol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole and pyridinone derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further development in this field.

Medicine

In medicinal chemistry, the compound is explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising lead compound for the development of new anticancer drugs.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-ethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can inhibit the function of metalloenzymes. The chlorophenyl group can interact with hydrophobic pockets in proteins, disrupting their function. The compound’s ability to induce oxidative stress in cells also contributes to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-methylpyridin-2(1H)-one
  • 3-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-ethylpyridin-2(1H)-thione

Uniqueness

The unique combination of a triazole ring, a pyridinone moiety, and a chlorophenyl group in 3-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-ethylpyridin-2(1H)-one provides it with distinct chemical and biological properties

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Properties

IUPAC Name

3-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-1-ethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-3-23-10-4-5-14(17(23)25)16-20-21-18(22(16)2)26-11-15(24)12-6-8-13(19)9-7-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJVEBGWABKNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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